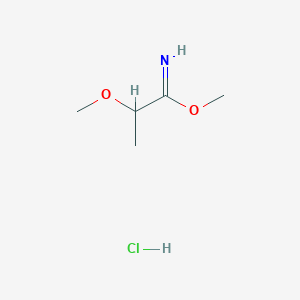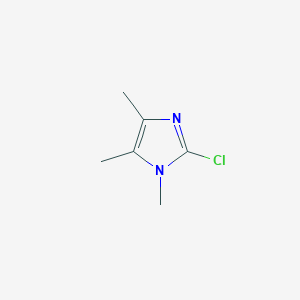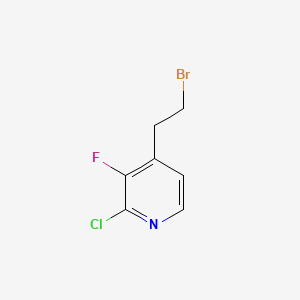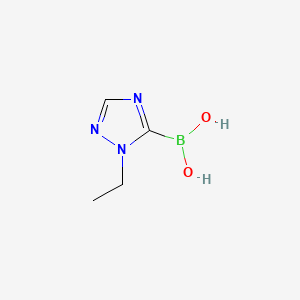![molecular formula C8H16ClNO B13464198 6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13464198.png)
6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a six-membered nitrogen heterocycle fused to a cyclopentane ring. It has gained significant interest due to its synthetic and pharmacological potential, making it a valuable compound in the field of drug discovery and medicinal chemistry .
Preparation Methods
The synthesis of 6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride typically involves nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives. One synthetic route involves the reduction of 2-azabicyclo[3.2.1]octadiene using lithium aluminum hydride (LiAlH4) followed by hydrogenation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often use reagents like LiAlH4 or sodium borohydride (NaBH4).
Scientific Research Applications
6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: The compound’s pharmacological potential is being explored for the development of new drugs, particularly in the treatment of neurological disorders.
Industry: It is used in the synthesis of bioactive molecules and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure provides rigidity, which is crucial for its binding to biological targets. It may act on receptors or enzymes, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride can be compared with other similar compounds, such as:
8-azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids, which have significant biological activities.
8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound is used in early discovery research and has a similar bicyclic structure.
3-oxa-8-azabicyclo[3.2.1]octane hydrochloride: Another structurally related compound with applications in medicinal chemistry.
The uniqueness of this compound lies in its methoxy group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
6-methoxy-3-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-10-8-3-6-2-7(8)5-9-4-6;/h6-9H,2-5H2,1H3;1H |
InChI Key |
WBLXWNVRCYBQHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2CC1CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


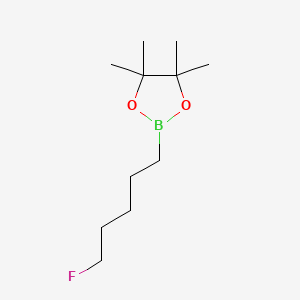
![tert-butyl N-{[1-(prop-2-en-1-yl)cyclopropyl]methyl}carbamate](/img/structure/B13464118.png)

![3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B13464126.png)
![tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate](/img/structure/B13464135.png)
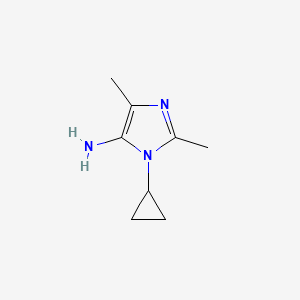
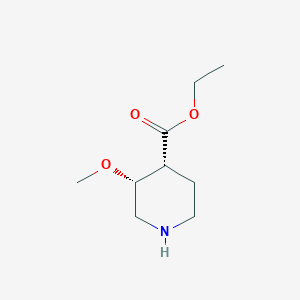
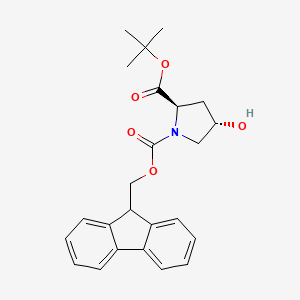
![3-Oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13464179.png)
![(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanamine](/img/structure/B13464181.png)
